

Application Note: Quantitative Analysis of Peucedanocoumarin II using a Validated HPLC-UV Method

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Compound of Interest		
Compound Name:	Peucedanocoumarin II	
Cat. No.:	B1630949	Get Quote

Introduction

Peucedanocoumarin II is a pyranocoumarin found in various medicinal plants of the Peucedanum genus, which are utilized in traditional medicine. The quantification of Peucedanocoumarin II is crucial for the quality control and standardization of herbal extracts and derived pharmaceutical products. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate analysis of Peucedanocoumarin II.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC-UV Method Parameters



Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase	Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Elution	0-25 min, 30-70% Acetonitrile; 25-30 min, 70-30% Acetonitrile
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
Detection Wavelength	322 nm
Run Time	35 minutes

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters demonstrated that the method is linear, precise, accurate, and specific for the quantification of **Peucedanocoumarin II**.

Table 2: Summary of Method Validation Parameters



Validation Parameter	Result	
Linearity (Concentration Range)	1 - 100 μg/mL	
Correlation Coefficient (r²)	> 0.999	
Limit of Detection (LOD)	0.1 μg/mL	
Limit of Quantification (LOQ)	0.3 μg/mL	
Precision (%RSD)	< 2.0%	
Accuracy (Recovery)	98.0% - 102.0%	
Specificity	No interference from blank or other components	

Detailed Experimental Protocol

- 1. Preparation of Standard Solutions
- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Peucedanocoumarin II
 reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 μg/mL to 100 μg/mL by diluting the primary stock solution with methanol. These solutions are used to construct the calibration curve.
- 2. Sample Preparation
- Extraction from Plant Material:
 - Accurately weigh 1 g of powdered plant material (e.g., from Peucedanum species).
 - Add 25 mL of methanol and perform ultrasonication for 30 minutes.
 - Centrifuge the extract at 4000 rpm for 10 minutes.
 - Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
 - Combine the supernatants and evaporate to dryness under reduced pressure.

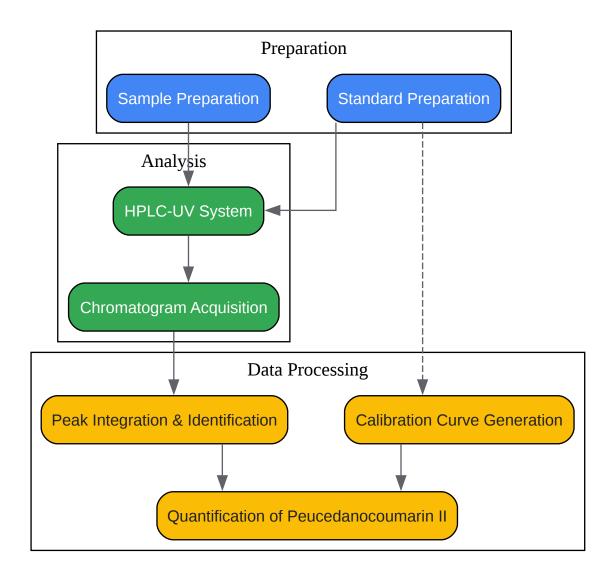


- Reconstitute the residue in a known volume of methanol (e.g., 5 mL).
- Filtration: Filter the reconstituted sample solution through a 0.45 μ m syringe filter into an HPLC vial before injection.
- 3. Chromatographic Analysis
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 μL of each working standard solution to generate a calibration curve.
- Inject 10 μL of the prepared sample solution.
- Monitor the chromatogram at 322 nm. The retention time for Peucedanocoumarin II should be consistent.
- 4. Quantification
- Identify the peak corresponding to Peucedanocoumarin II in the sample chromatogram by comparing the retention time with that of the reference standard.
- Calculate the concentration of **Peucedanocoumarin II** in the sample using the linear regression equation obtained from the calibration curve.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC-UV analysis of **Peucedanocoumarin II**.





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Caption: Experimental workflow for **Peucedanocoumarin II** analysis.

Conclusion

The described HPLC-UV method provides a reliable and accurate approach for the quantitative analysis of **Peucedanocoumarin II** in various samples. This application note and protocol can be effectively used by researchers, scientists, and professionals in drug development for quality control and research purposes. The method's validation ensures that the results obtained are accurate and reproducible.

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